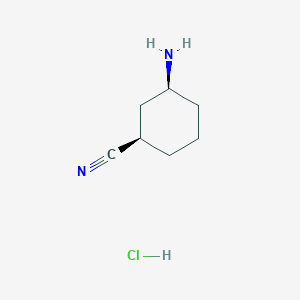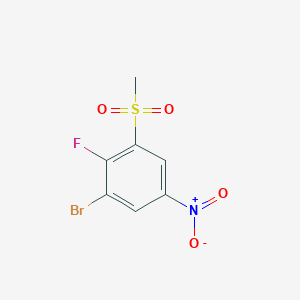![molecular formula C8H12N2OS B1380047 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole CAS No. 933702-08-0](/img/structure/B1380047.png)
2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
Overview
Description
“2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole” is a chemical compound with the molecular weight of 271.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 271.21 .Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including those containing thiazole rings, play a critical role in medicinal chemistry and drug discovery. They serve as core structures for developing therapeutic agents due to their diverse biological activities. Specifically, thiazole and pyrrolidine derivatives are essential for creating compounds with significant pharmacological properties. Such compounds are explored for their potential in treating various diseases, showcasing the versatility of these heterocyclic scaffolds in developing new medications (Gitanjali Jindal & N. Kaur, 2021; Giovanna Li Petri et al., 2021).
Thiazole Derivatives in Biological Applications
Thiazole derivatives, due to their structural diversity and biological compatibility, are extensively studied for their biological and medicinal applications. They have been employed as recognition units in the synthesis of optical sensors and possess a range of biological activities, including antimicrobial and anti-inflammatory properties. This highlights the significance of thiazole derivatives in designing biologically active molecules for various therapeutic applications (E. Abdurakhmanova et al., 2018).
Pyrrolidine Ring in Drug Design
The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is a common feature in drug design due to its ability to improve pharmacokinetic and pharmacodynamic profiles of pharmaceuticals. Its incorporation into drug molecules enhances the three-dimensional structure, potentially increasing the interaction with biological targets. The versatility of the pyrrolidine ring is demonstrated in its use for synthesizing compounds with a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects (Giovanna Li Petri et al., 2021).
Synthesis and Transformation of Thiazole Derivatives
The synthesis and chemical transformation of thiazole derivatives reveal their potential in creating a wide array of structurally diverse molecules with significant biological activities. These compounds are investigated for their various therapeutic effects, such as anticancer, antidiabetic, and antimicrobial activities, showcasing the broad applicability of thiazole-based compounds in medicinal chemistry (E. Abdurakhmanova et al., 2018).
Safety and Hazards
The safety information available indicates that “2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds .
Properties
IUPAC Name |
2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-9-5-7(1)11-6-8-10-3-4-12-8/h3-4,7,9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHTVWFUKJBIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


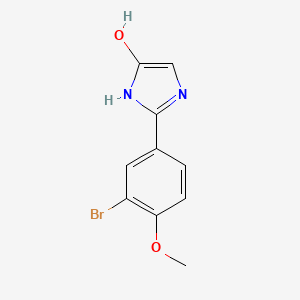

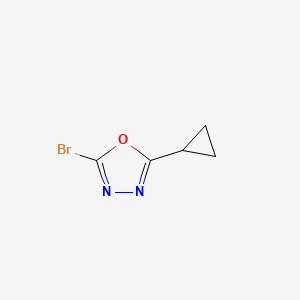




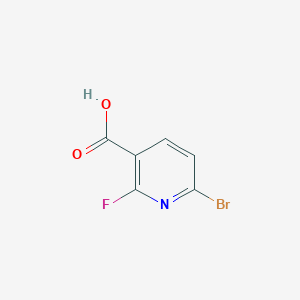
![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)


